2-nitro-N-propyl-4-(trifluoromethyl)aniline
Overview
Description
2-Nitro-N-propyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11F3N2O2 and a molecular weight of 248.2 g/mol . This compound is characterized by the presence of a nitro group (-NO2), a propyl group (-C3H7), and a trifluoromethyl group (-CF3) attached to an aniline ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-nitro-N-propyl-4-(trifluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the nitration of N-propyl-4-(trifluoromethyl)aniline using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reaction typically proceeds as follows:
Nitration Reaction: N-propyl-4-(trifluoromethyl)aniline is treated with a nitrating mixture (H2SO4 and HNO3) at a temperature range of 0-5°C.
Isolation and Purification: The resulting product is then isolated and purified through recrystallization or column chromatography.
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Nitro-N-propyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions used.
Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-Nitro-N-propyl-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms involving nitro and trifluoromethyl groups.
Biology: The compound is used in biochemical assays and studies to investigate the effects of nitro and trifluoromethyl groups on biological systems.
Medicine: It is explored for its potential pharmacological properties, including its effects on various biological targets.
Mechanism of Action
The mechanism of action of 2-nitro-N-propyl-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Nitro-N-propyl-4-(trifluoromethyl)aniline can be compared with similar compounds such as 2-nitro-4-(trifluoromethyl)aniline and 4-nitro-2-(trifluoromethyl)aniline . These compounds share similar structural features but differ in the position of the nitro and trifluoromethyl groups on the aniline ring. The presence of the propyl group in this compound adds to its uniqueness, influencing its chemical reactivity and applications.
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Similar structure but lacks the propyl group.
4-Nitro-2-(trifluoromethyl)aniline: Similar structure with different positions of the nitro and trifluoromethyl groups.
N-Methyl-4-nitro-2-(trifluoromethyl)aniline: Contains a methyl group instead of a propyl group.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
2-nitro-N-propyl-4-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-2-5-14-8-4-3-7(10(11,12)13)6-9(8)15(16)17/h3-4,6,14H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWOAHWBXWSXHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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